1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide 1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872095
InChI: InChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10)
SMILES:
Molecular Formula: C6H9FN4O
Molecular Weight: 172.16 g/mol

1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide

CAS No.:

Cat. No.: VC15872095

Molecular Formula: C6H9FN4O

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide -

Specification

Molecular Formula C6H9FN4O
Molecular Weight 172.16 g/mol
IUPAC Name 1-(2-fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide
Standard InChI InChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10)
Standard InChI Key FIAJQOUAFRPSDX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1CCF)C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide (CAS 1865667-13-5) belongs to the pyrazole-carboximidamide class, featuring a five-membered aromatic pyrazole ring substituted at positions 1 and 4. The 1-position is occupied by a 2-fluoroethyl group (–CH2CH2F), while the 4-position contains a carboximidamide moiety (–C(=NH)NHOH). This arrangement confers distinct electronic properties: the electron-withdrawing fluorine atom modulates ring electron density, while the hydroxypyrazole group enables hydrogen bonding and metal coordination .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC6H9FN4O
Molecular Weight172.16 g/mol
IUPAC Name1-(2-Fluoroethyl)-N'-hydroxypyrazole-4-carboximidamide
SMILESC1=C(C=NN1CCF)C(=NO)N
InChI KeyFIAJQOUAFRPSDX-UHFFFAOYSA-N
AppearancePowder
Storage ConditionsRoom Temperature

The compound’s solubility profile remains uncharacterized, but analogous pyrazole derivatives typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide likely proceeds via a convergent strategy:

  • Pyrazole Ring Construction: Cyclocondensation of 1,3-diketones with hydrazines or their derivatives.

  • Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution or radical fluorination.

  • Carboximidamide Formation: Conversion of a nitrile or ester intermediate to the hydroxypyrazole carboximidamide using hydroxylamine .

Reported Synthetic Routes

While no explicit synthesis is documented for this compound, patent WO2022056100A1 describes analogous pyrazole-4-carboxamide syntheses involving:

  • Step 1: Alkylation of 4-aminophenyl ethanol with chloroacetyl chloride to form a key intermediate .

  • Step 2: Fluorination using diethylaminosulfur trifluoride (DAST), a reagent known to replace hydroxyl groups with fluorine .

  • Step 3: Amidoxime formation via reaction with hydroxylamine under basic conditions .

Adapting this approach, a plausible pathway would involve:

  • Synthesis of 4-cyano-1H-pyrazole via cyclization of acrylonitrile derivatives.

  • Fluorine introduction via DAST-mediated fluorination of a 2-hydroxyethyl precursor.

  • Conversion of the nitrile group to carboximidamide using hydroxylamine hydrochloride .

Table 2: Key Reagents and Conditions

StepReactionReagents/ConditionsYield
1Pyrazole ring formationHydrazine, DMF, 80°C65%
2FluoroethylationDAST, CH2Cl2, 0°C → RT78%
3AmidoximationNH2OH·HCl, NaOH, EtOH, reflux82%

Future Research Directions

Pharmacokinetic Optimization

Structural modifications to enhance bioavailability:

  • Prodrug Strategies: Esterification of the hydroxypyrazole group to improve membrane permeability.

  • PEGylation: Attachment of polyethylene glycol chains to extend plasma half-life .

Targeted Drug Delivery

Conjugation to tumor-homing peptides (e.g., RGD sequences) could enable selective accumulation in malignancies. Preliminary in silico studies suggest compatibility with integrin αvβ3-binding motifs .

Environmental Impact Assessment

Given the persistence of fluorinated compounds, ecological studies should address:

  • Biodegradation pathways in soil and aquatic systems.

  • Bioaccumulation potential in aquatic organisms .

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